N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-17-7-10-20(11-8-17)34(30,31)28-13-3-6-22(28)24(29)27(16-19-5-4-14-32-19)25-26-21-12-9-18(2)15-23(21)33-25/h4-5,7-12,14-15,22H,3,6,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXGRKQHTVEJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole-derived carboxamides , which are studied for diverse biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity : The target compound exhibits greater structural diversity compared to simpler benzothiazole derivatives (e.g., phenylureas or imidazole carboxamides) due to its tosylpyrrolidine and furanmethyl groups. These substituents may enhance steric bulk and influence binding specificity .
Functional Group Diversity: Sulfonamide (Tosyl) Group: Present only in the target compound, this group could improve metabolic stability or modulate solubility compared to analogs lacking sulfonamides . Furan vs.
Biological Relevance: While N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide demonstrates inhibitory activity against ABAD/17β-HSD10 (implicated in Alzheimer’s disease), the target compound’s bioactivity remains uncharacterized .
Synthetic Accessibility :
- Analogs like 1-(benzo[d]thiazol-2-yl)-3-phenylurea are synthesized in high yields (60–96%) via straightforward coupling reactions . The target compound’s synthesis is unreported, but its complexity suggests multi-step protocols.
Q & A
Q. What are the key synthetic pathways for N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling of the benzo[d]thiazole and furan-2-ylmethylamine moieties to a tosylpyrrolidine backbone. Critical steps include:
- Amide bond formation : Reaction of 6-methylbenzo[d]thiazol-2-amine with activated pyrrolidine-2-carboxylic acid derivatives (e.g., using HATU or EDCI as coupling agents) .
- Tosylation : Introduction of the tosyl group via reaction with toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) are preferred to enhance reaction rates and yields .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR are essential for verifying connectivity of the furan, benzo[d]thiazole, and tosyl groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and tosyl methyl protons (δ 2.4 ppm) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of substituents. SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z ~520) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR/IR peaks often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., pyrrolidine ring puckering) .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to distinguish overlapping peaks .
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) validate experimental assignments .
Q. What experimental designs are recommended for probing the compound’s biological activity (e.g., anticancer or anti-inflammatory effects)?
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory activity : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .
- Target identification :
- Molecular docking : Screens against kinases (e.g., EGFR, PI3K) using AutoDock Vina .
- SPR or ITC : Quantifies binding affinity to suspected protein targets .
- Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation rates .
Q. What strategies improve synthetic yield and purity in multi-step reactions?
- Stepwise optimization : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) in each reaction .
- In-line monitoring : ReactIR or HPLC tracks intermediate formation, reducing side products .
- Greener solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for safer and higher-yielding steps .
Methodological Challenges
Q. How can computational tools enhance understanding of the compound’s reactivity and stability?
- MD simulations : Predicts hydrolytic stability of the tosyl group under physiological pH (e.g., using GROMACS) .
- QM/MM studies : Models electrophilic reactivity at the pyrrolidine carboxamide for derivative design .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity early in development .
Q. What are the best practices for analyzing stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
